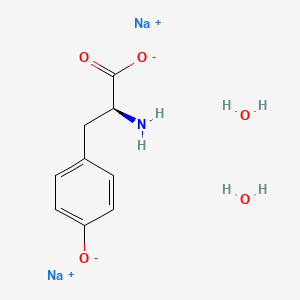

Tyrosine disodium dihydrate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

Número CAS |

122666-87-9 |

|---|---|

Fórmula molecular |

C9H15NNa2O5 |

Peso molecular |

263.20 g/mol |

Nombre IUPAC |

disodium;(2S)-2-amino-3-(4-hydroxyphenyl)propanoate;dihydrate |

InChI |

InChI=1S/C9H11NO3.2Na.2H2O/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;;;;/h1-4,8,11H,5,10H2,(H,12,13);;;2*1H2 |

Clave InChI |

FBKIASNRVHFWNA-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CC(C(=O)[O-])N)[O-].O.O.[Na+].[Na+] |

SMILES isomérico |

C1=CC(=CC=C1C[C@@H](C(=O)[O-])N)O.C1=CC(=CC=C1C[C@@H](C(=O)[O-])N)O.O.O.[Na+].[Na+] |

SMILES canónico |

C1=CC(=CC=C1CC(C(=O)O)N)O.O.O.[Na].[Na] |

Origen del producto |

United States |

Foundational & Exploratory

The Pivotal Role of L-Tyrosine Disodium Dihydrate in Advancing Research

For Immediate Release

A Deep Dive into the Applications and Methodologies for Researchers, Scientists, and Drug Development Professionals

L-Tyrosine disodium (B8443419) dihydrate, a highly soluble derivative of the non-essential amino acid L-Tyrosine, is emerging as a critical component in a multitude of research applications, from enhancing protein production in cell cultures to its potential in studying cellular signaling pathways. This in-depth technical guide explores the multifaceted uses of L-Tyrosine disodium dihydrate, providing researchers with the essential data, experimental protocols, and a visual understanding of its role in cellular processes.

The primary advantage of L-Tyrosine disodium dihydrate lies in its significantly enhanced solubility compared to its parent compound, L-Tyrosine. This property is particularly crucial in cell culture applications, where maintaining a sufficient supply of this vital amino acid is essential for optimal cell growth and the production of recombinant proteins and monoclonal antibodies.

Quantitative Data Summary

To facilitate easy comparison for researchers, the following tables summarize key quantitative data related to L-Tyrosine disodium dihydrate.

| Property | L-Tyrosine | L-Tyrosine Disodium Dihydrate | Reference |

| Solubility in Water | 0.45 g/L (at neutral pH) | Up to 100 g/L | [1] |

| Molecular Formula | C₉H₁₁NO₃ | C₉H₉NNa₂O₃·2H₂O | |

| Molecular Weight | 181.19 g/mol | 261.19 g/mol |

| Application Area | Typical Concentration Range | Key Considerations |

| Cell Culture Media | Concentrations exceeding 1 mM are recommended to ensure efficient transport into cells. | In fed-batch cultures, concentrations above 1 g/L in feeds may lead to precipitation. |

| Fed-Batch Cultures | Varied, with cumulative additions ranging from 0.6 to 5.5 mM in some studies to investigate effects on cell performance.[1] | Low tyrosine concentrations can lead to reduced cell viability and trigger autophagy via inhibition of mTOR.[2] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline key experimental protocols involving L-Tyrosine disodium dihydrate.

Preparation of a Concentrated L-Tyrosine Disodium Dihydrate Stock Solution for Cell Culture

This protocol is adapted for preparing a concentrated stock solution for fed-batch cell culture, a common application for this compound.

Materials:

-

L-Tyrosine disodium dihydrate

-

Cell culture grade water (e.g., Milli-Q or equivalent)

-

5 M Sodium Hydroxide (NaOH)

-

1 M Hydrochloric Acid (HCl)

-

Sterile filtration unit (0.22 µm filter)

-

Sterile storage bottles

Procedure:

-

Measure a desired volume of cell culture grade water into a sterile container.

-

Slowly add L-Tyrosine disodium dihydrate to the water while stirring to achieve the target concentration (e.g., for a 100 g/L stock solution, add 10 g of L-Tyrosine disodium dihydrate to a final volume of 100 mL).

-

Mix thoroughly until the powder is completely dissolved.

-

If necessary, adjust the pH of the solution to the desired range for your specific cell culture medium using 5 M NaOH or 1 M HCl. Monitor the pH carefully during adjustment.

-

Sterile-filter the solution through a 0.22 µm filter into a sterile storage bottle.

-

Store the stock solution at 2-8°C, protected from light.

Assessing the Impact of L-Tyrosine Supplementation on Cell Viability and Proliferation

This protocol provides a framework for evaluating the effects of varying L-Tyrosine disodium dihydrate concentrations on cell health.

Materials:

-

Mammalian cell line of interest (e.g., CHO, HEK293)

-

Complete cell culture medium

-

Sterile L-Tyrosine disodium dihydrate stock solution

-

96-well cell culture plates

-

Cell viability assay reagent (e.g., MTT, PrestoBlue™, or similar)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment Preparation: Prepare serial dilutions of the L-Tyrosine disodium dihydrate stock solution in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same volume of solvent used for the stock solution).

-

Cell Treatment: Remove the existing medium from the wells and replace it with the prepared treatment media.

-

Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

-

Cell Viability Assay: At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance or fluorescence using a plate reader and calculate the percentage of viable cells relative to the control group.

Analysis of Protein Phosphorylation by Western Blot

This protocol outlines the steps to investigate how L-Tyrosine supplementation may influence the phosphorylation status of key signaling proteins.

Materials:

-

Cells cultured with varying concentrations of L-Tyrosine disodium dihydrate

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (specific to the phosphorylated and total forms of the protein of interest)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Wash the cultured cells with ice-cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.

-

Wash the membrane and then incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against the total form of the protein to normalize the data.

-

Data Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Visualizing the Impact: Signaling Pathways

L-Tyrosine is a fundamental precursor for protein synthesis and its availability can influence numerous cellular processes, including signal transduction pathways that are heavily reliant on tyrosine phosphorylation. The Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival, and is often dysregulated in diseases like cancer.

Caption: The MAPK/ERK signaling pathway, a key regulator of cellular processes.

This guide underscores the utility of L-Tyrosine disodium dihydrate as a valuable tool in the researcher's arsenal. Its superior solubility overcomes a significant experimental hurdle, enabling more precise and effective studies in cell culture and beyond. The provided protocols and pathway visualization serve as a foundational resource for scientists and drug development professionals seeking to leverage this compound in their research endeavors.

References

L-Tyrosine vs. Tyrosine Disodium Dihydrate: A Technical Guide to Solubility for Researchers and Drug Development Professionals

An in-depth analysis of the solubility characteristics of L-Tyrosine and its highly soluble salt, Tyrosine Disodium (B8443419) Dihydrate, is crucial for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of their solubility profiles, experimental methodologies for solubility determination, and relevant biochemical pathways.

L-Tyrosine, a non-essential amino acid, is a fundamental building block for proteins and a precursor to several critical biomolecules, including neurotransmitters and hormones. However, its practical application in aqueous solutions is often hampered by its low solubility, particularly at neutral pH.[1][2][3] This limitation has led to the utilization of more soluble salt forms, such as Tyrosine Disodium Dihydrate, to overcome these challenges in various applications, including cell culture media and pharmaceutical formulations.[1][4][5]

Comparative Solubility Analysis

The solubility of L-Tyrosine is significantly influenced by pH, temperature, and the solvent system. In contrast, this compound exhibits markedly higher aqueous solubility, offering a distinct advantage in the preparation of concentrated stock solutions.

Quantitative Solubility Data

The following table summarizes the solubility of L-Tyrosine and this compound in various conditions based on available data.

| Compound | Solvent | Temperature (°C) | pH | Solubility |

| L-Tyrosine | Water | 25 | Neutral (3.2 - 7.5) | 0.45 mg/mL[1][6][7] |

| Water | 25 | 1.8 | 2.0 mg/mL[7] | |

| Water | 25 | 9.5 | 1.4 mg/mL[7] | |

| Water | 25 | 10 | 3.8 mg/mL[7] | |

| Water | 37 | - | 2-3 mM | |

| Water | 90 | - | 10 mM | |

| 1 M HCl | - | <1 | 100 mg/mL (with heating)[7] | |

| DMSO | - | - | Higher than in water[1] | |

| Methanol, Ethanol, n-propanol | - | - | Less soluble than in water[8] | |

| This compound | Water | Room Temperature | 10.5 - 11.5 (1% solution) | 100 mg/mL[1][9] |

| PBS (pH 7.2) | Room Temperature | 7.2 | ~10 mg/mL[10] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for research and development. The following are detailed methodologies for assessing the solubility of amino acids and their salts.

Isothermal Dissolution Equilibrium Method

This gravimetric method is a standard procedure for determining the solubility of a compound in a specific solvent at a constant temperature.

Protocol:

-

Sample Preparation: Add an excess amount of the solute (L-Tyrosine or this compound) to a known volume of the desired solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. This can be done using a shaker bath or a magnetic stirrer.

-

Phase Separation: Allow the undissolved solute to settle. Centrifuge the saturated solution at a specific speed and temperature to separate the solid phase from the liquid phase.

-

Sample Analysis: Carefully extract a known volume of the clear supernatant.

-

Solvent Evaporation: Evaporate the solvent from the supernatant under controlled conditions (e.g., using a vacuum oven) until a constant weight of the dissolved solute is obtained.

-

Calculation: The solubility is calculated by dividing the mass of the dissolved solute by the volume of the solvent used.

Spectrophotometric Method using Ninhydrin (B49086)

This colorimetric method is suitable for determining the concentration of amino acids with low solubility.

Protocol:

-

Standard Curve Preparation: Prepare a series of standard solutions of the amino acid with known concentrations.

-

Ninhydrin Reaction: React a known volume of each standard solution and the saturated sample solution with a ninhydrin reagent at a specific pH (e.g., pH 4) and temperature (e.g., boiling water bath for a set time). Ninhydrin reacts with the primary amine group of the amino acid to produce a colored product.

-

Spectrophotometric Measurement: After cooling, measure the absorbance of the resulting solutions at a specific wavelength (typically around 570 nm) using a spectrophotometer.

-

Concentration Determination: Plot a standard curve of absorbance versus concentration for the standard solutions. Use the absorbance of the sample solution to determine its concentration from the standard curve.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and accurate method for determining the concentration of solutes in a solution.

Protocol:

-

Sample Preparation: Prepare a saturated solution as described in the isothermal dissolution equilibrium method. Filter the supernatant through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved particles.

-

Standard Preparation: Prepare a series of standard solutions of the compound with known concentrations.

-

HPLC Analysis: Inject a known volume of the filtered sample and the standard solutions into an HPLC system equipped with an appropriate column (e.g., a C18 reverse-phase column) and a detector (e.g., a UV detector).

-

Quantification: The concentration of the compound in the sample is determined by comparing its peak area with the peak areas of the standard solutions.

Signaling Pathways and Experimental Workflows

L-Tyrosine is a critical component in several key signaling pathways. Understanding these pathways is essential for researchers in various fields, including neuroscience and oncology.

L-Tyrosine Metabolism and Neurotransmitter Synthesis

L-Tyrosine is the precursor for the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.[11][12]

Caption: Biosynthetic pathway of catecholamines from L-Tyrosine.

Receptor Tyrosine Kinase (RTK) Signaling Pathway

Receptor Tyrosine Kinases are a class of cell surface receptors that play a crucial role in cellular signaling, including cell growth, differentiation, and metabolism.[13][14] Ligand binding to the extracellular domain of an RTK induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[14] This creates docking sites for various signaling proteins, initiating downstream signaling cascades.[15]

Caption: Simplified overview of a Receptor Tyrosine Kinase (RTK) signaling pathway.

Experimental Workflow for Solubility Determination

The logical flow for determining and comparing the solubility of L-Tyrosine and its disodium dihydrate salt is outlined below.

References

- 1. L-Tyrosine in Cell Culture [sigmaaldrich.com]

- 2. Enhancing the solubility of L-Tyrosine in cell culture media applications [evonik.com]

- 3. Enhancing The Solubility Of L-Tyrosine In Cell Culture Media Applications [bioprocessonline.com]

- 4. chemimpex.com [chemimpex.com]

- 5. cellculturedish.com [cellculturedish.com]

- 6. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. refp.cohlife.org [refp.cohlife.org]

- 9. L-Tyrosine disodium salt - LKT Labs [lktlabs.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Tyrosine - Wikipedia [en.wikipedia.org]

- 12. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Frontiers | Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer [frontiersin.org]

- 14. Receptor tyrosine kinase - Wikipedia [en.wikipedia.org]

- 15. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Multifaceted Role of L-Tyrosine Disodium Dihydrate in Protein Synthesis: From a Fundamental Building Block to a Signaling Modulator

Audience: Researchers, scientists, and drug development professionals.

Abstract: L-Tyrosine, a proteinogenic amino acid, is indispensable for the synthesis of proteins. Its inherent low solubility in aqueous solutions at neutral pH, however, presents significant challenges in cell culture and biopharmaceutical production. L-Tyrosine Disodium (B8443419) Dihydrate, a highly soluble salt, overcomes this limitation, ensuring a consistent and adequate supply of tyrosine for cellular processes. This technical guide provides an in-depth exploration of tyrosine's core role in the mechanics of translation, its function as a signaling molecule in key regulatory pathways such as mTORC1 and the Integrated Stress Response, and its significance as a target for post-translational modifications that influence protein synthesis. The guide includes quantitative data, detailed experimental protocols for measuring protein synthesis, and diagrams of critical pathways and workflows to provide a comprehensive resource for researchers in the field.

Introduction: The Significance of Tyrosine and its Soluble Form

L-Tyrosine is a non-essential amino acid in mammals, synthesized from the essential amino acid phenylalanine[1][2]. Its fundamental role is to serve as a building block for proteins, where it is incorporated into polypeptide chains during mRNA translation[3][]. Beyond this canonical function, tyrosine is a precursor to vital biomolecules, including catecholamine neurotransmitters (dopamine, norepinephrine, epinephrine), thyroid hormones, and the pigment melanin[5][6][7]. The phenolic side chain of tyrosine is also a primary target for phosphorylation, a key post-translational modification in signal transduction that regulates numerous cellular processes[8][9].

A major technical challenge in cell culture and the development of biopharmaceutical feed strategies is the poor solubility of L-Tyrosine, which is approximately 0.45 mg/mL in water at neutral pH[3][10]. This limitation can lead to nutrient depletion in high-density cultures, impacting cell viability and recombinant protein productivity[11]. L-Tyrosine Disodium Dihydrate is a salt form of L-Tyrosine developed to address this issue. Its vastly superior solubility makes it an ideal component for concentrated, neutral pH cell culture media, preventing precipitation and ensuring a stable supply of this critical amino acid[3][11][12]. This document will detail the role of the tyrosine molecule—as supplied by its disodium dihydrate form—in the intricate process of protein synthesis.

The Canonical Role of Tyrosine in mRNA Translation

The direct and most fundamental role of tyrosine in protein synthesis is its attachment to its cognate transfer RNA (tRNA), a process known as tRNA charging or aminoacylation. This crucial step ensures that the genetic code is accurately translated into an amino acid sequence[13]. This reaction is catalyzed by the enzyme Tyrosyl-tRNA Synthetase (TyrRS) , a class I aminoacyl-tRNA synthetase[14][15].

The process occurs in two distinct steps:

-

Amino Acid Activation: Tyrosine and ATP bind to the active site of TyrRS. The enzyme catalyzes the formation of a high-energy tyrosyl-adenylate (Tyr-AMP) intermediate, with the release of pyrophosphate (PPi)[13][16].

-

tRNA Charging: The activated tyrosine moiety is transferred from Tyr-AMP to the 3'-hydroxyl group of the terminal adenosine (B11128) (A76) of its specific tRNA, tRNATyr[14][17]. The now-charged Tyr-tRNATyr is released from the enzyme and can be delivered to the ribosome for incorporation into a growing polypeptide chain.

The fidelity of protein synthesis is critically dependent on the high specificity of TyrRS for both tyrosine and tRNATyr[13][14].

Tyrosine as a Modulator of Protein Synthesis Signaling Pathways

Beyond its role as a substrate, the availability of tyrosine and other amino acids is a critical signal that informs the cell's decision to either invest energy in protein synthesis or conserve resources.

The mTORC1 Pathway: A Central Regulator of Cell Growth

The mechanistic Target of Rapamycin Complex 1 (mTORC1) is a master regulator of cell growth and anabolism. Its activity is stimulated by nutrients, including amino acids, and it promotes protein synthesis by phosphorylating key targets like S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1)[18][19]. While leucine (B10760876) is known as a potent activator of mTORC1, recent evidence indicates that tyrosine can significantly enhance this effect. A 2023 study demonstrated that although tyrosine alone does not activate mTORC1, it acts as a "booster" for leucine-induced S6K phosphorylation, leading to increased muscle protein synthesis[20]. This suggests a cooperative mechanism where the presence of multiple amino acids, including tyrosine, is required for a full-scale anabolic response.

The Integrated Stress Response (ISR) and Amino Acid Starvation

When cells experience nutrient deprivation, including the starvation of a single amino acid like tyrosine, a stress response pathway known as the Integrated Stress Response (ISR) is activated[21]. A key kinase in this pathway, GCN2 (General Control Nonderepressible 2), detects the accumulation of uncharged tRNA and becomes activated[21][22]. Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51[23][24].

Phosphorylation of eIF2α inhibits its function as a GTP-GDP exchange factor, which is essential for delivering the initiator Met-tRNA to the ribosome. The result is a rapid and global attenuation of protein synthesis, allowing the cell to conserve energy and resources until nutrient availability is restored[21][25].

Quantitative Data Summary

The primary quantitative advantage of L-Tyrosine Disodium Dihydrate is its solubility, which directly impacts its utility in preparing concentrated cell culture media feeds.

| Compound | Molecular Weight ( g/mol ) | Solubility in Water (Neutral pH) | Reference |

| L-Tyrosine | 181.19 | ~0.45 mg/mL | [3] |

| L-Tyrosine Disodium Salt Dihydrate | 261.19 | ~100 mg/mL | [3] |

| Phospho-L-Tyrosine Disodium Salt | 305.14 | ~53 g/L (~53 mg/mL) | [11] |

| Glycyl-L-Tyrosine | 238.23 | ~25 g/L (~25 mg/mL) | [10] |

Table 1: Comparison of the aqueous solubility of L-Tyrosine and its derivatives used in cell culture.

| Condition | Relative S6K Phosphorylation (p-S6K/Total S6K) | Description | Reference |

| Control (No Amino Acids) | Baseline | Minimal mTORC1 activity. | [20] |

| Leucine (Leu) Only | Increased | Leucine activates the mTORC1 pathway. | [20] |

| Tyrosine (Tyr) Only | No significant change from baseline | Tyrosine alone does not activate mTORC1. | [20] |

| Leucine + Tyrosine | Significantly higher than Leu only | Tyrosine boosts Leu-induced mTORC1 signaling. | [20] |

Table 2: Qualitative summary of the effect of Tyrosine on Leucine-induced mTORC1 signaling.

Experimental Protocols

Protocol: Quantification of Global Protein Synthesis Rate using O-Propargyl-Puromycin (OP-Puro)

This method, also known as the SUnSET (Surface Sensing of Translation) technique, utilizes the puromycin (B1679871) analog OP-Puro to measure rates of nascent protein synthesis in living cells[26][27]. OP-Puro enters the A-site of active ribosomes and is incorporated into elongating polypeptide chains, terminating translation. The incorporated OP-Puro, which contains a terminal alkyne group, can then be detected via a copper-catalyzed click chemistry reaction with a fluorescently-tagged azide, allowing for quantification by flow cytometry or imaging[26].

Materials:

-

Cells of interest cultured in appropriate media.

-

L-Tyrosine Disodium Dihydrate stock solution (e.g., 100 mg/mL in water).

-

Tyrosine-free culture medium.

-

O-Propargyl-puromycin (OP-Puro) stock solution (e.g., 20 mM in DMSO).

-

Cycloheximide (B1669411) (translation inhibitor, for negative control).

-

Phosphate-Buffered Saline (PBS).

-

Fixation Buffer (e.g., 4% Paraformaldehyde in PBS).

-

Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS).

-

Click-iT® reaction cocktail (Copper sulfate, fluorescent azide, reaction buffer).

-

Flow cytometer or fluorescence microscope.

Procedure:

-

Cell Treatment: Culture cells under desired experimental conditions (e.g., varying concentrations of tyrosine supplied via the disodium dihydrate salt). For a starvation control, incubate cells in tyrosine-free medium for a defined period.

-

OP-Puro Labeling: Add OP-Puro to the culture medium at a final concentration of 20-50 µM. For a negative control, pre-treat cells with cycloheximide (100 µg/mL) for 15 minutes before adding OP-Puro. Incubate for 1-2 hours.

-

Harvest and Fix: Harvest cells and wash once with cold PBS. Resuspend in Fixation Buffer and incubate for 15 minutes at room temperature.

-

Permeabilize: Wash cells twice with PBS. Resuspend in Permeabilization Buffer and incubate for 15 minutes at room temperature.

-

Click Reaction: Wash cells once with PBS. Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions. Resuspend the cell pellet in the reaction cocktail and incubate for 30 minutes at room temperature, protected from light.

-

Analysis: Wash cells once with Permeabilization Buffer and resuspend in PBS. Analyze the fluorescence intensity of the cell population by flow cytometry. The mean fluorescence intensity is proportional to the global protein synthesis rate.

Protocol: In Vitro Cell-Free Protein Synthesis Assay

Cell-free protein synthesis systems (e.g., rabbit reticulocyte lysate or wheat germ extract) provide a controlled environment to directly assess the impact of individual components on translation. This protocol can determine the concentration-dependent effect of tyrosine on protein synthesis efficiency.

Materials:

-

Rabbit Reticulocyte Lysate or other cell-free expression system.

-

Amino Acid Mixture, lacking tyrosine.

-

L-Tyrosine Disodium Dihydrate stock solution of known concentration.

-

Reporter mRNA (e.g., Luciferase or GFP mRNA).

-

35S-Methionine (for radiolabeling).

-

Nuclease-free water.

-

Trichloroacetic acid (TCA).

-

Scintillation fluid and counter.

Procedure:

-

Reaction Setup: On ice, prepare a master mix containing the cell-free lysate, reaction buffer, energy source, and reporter mRNA according to the manufacturer's protocol.

-

Tyrosine Titration: Aliquot the master mix into separate reaction tubes. Create a dilution series of the L-Tyrosine Disodium Dihydrate stock solution and add to the tubes to achieve a range of final tyrosine concentrations. Include a no-tyrosine control.

-

Labeling: Add 35S-Methionine to each reaction tube to a final concentration of ~0.5 µCi/µL.

-

Initiate Translation: Transfer the reaction tubes to a 30°C water bath and incubate for 60-90 minutes.

-

Stop Reaction & Precipitate: Stop the reaction by placing the tubes on ice. To precipitate the newly synthesized proteins, add an equal volume of 10% TCA. Incubate on ice for 10 minutes.

-

Collect and Wash: Collect the precipitate by vacuum filtration onto glass fiber filters. Wash the filters several times with 5% TCA, followed by a final wash with ethanol.

-

Quantification: Dry the filters, place them in scintillation vials with scintillation fluid, and measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the amount of protein synthesized.

Conclusion

L-Tyrosine is a multifaceted player in protein synthesis. It is not merely a passive building block but an active participant in the regulatory networks that govern cellular growth and stress responses. Its incorporation into nascent polypeptides via the highly specific TyrRS enzyme is fundamental to translational fidelity. Furthermore, its availability is a key input signal for the mTORC1 and Integrated Stress Response pathways, allowing cells to couple protein synthesis rates with nutrient status. The practical challenges posed by L-Tyrosine's low solubility are effectively overcome by the use of L-Tyrosine Disodium Dihydrate, a formulation that has become indispensable for robust and reproducible research in cell biology and for the large-scale production of protein-based therapeutics. This guide provides the foundational knowledge, quantitative context, and methodological frameworks for professionals seeking to understand and manipulate this critical aspect of cellular metabolism.

References

- 1. davuniversity.org [davuniversity.org]

- 2. Tyrosine Supplementation: Can This Amino Acid Boost Brain Dopamine and Improve Physical and Mental Performance? - Gatorade Sports Science Institute [gssiweb.org]

- 3. L-Tyrosine in Cell Culture [sigmaaldrich.com]

- 5. Tyrosine - Wikipedia [en.wikipedia.org]

- 6. Overview of Tyrosine Metabolism - Creative Proteomics [creative-proteomics.com]

- 7. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]

- 8. Tyrosine phosphorylation - Wikipedia [en.wikipedia.org]

- 9. Tyrosine phosphorylation: thirty years and counting - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enhancing the solubility of L-Tyrosine in cell culture media applications [evonik.com]

- 11. cellculturedish.com [cellculturedish.com]

- 12. cphi-online.com [cphi-online.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Tyrosyl-tRNA Synthetases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Tyrosyl-tRNA Synthetase [aars.online]

- 16. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 17. Tyrosine—tRNA ligase - Wikipedia [en.wikipedia.org]

- 18. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Sensors for the mTORC1 pathway regulated by amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Tyrosine Is a Booster of Leucine-Induced Muscle Anabolic Response - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The eIF2α kinases: their structures and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Regulation of starvation- and virus-induced autophagy by the eIF2alpha kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Phosphorylation of eIF2α at Serine 51 Is an Important Determinant of Cell Survival and Adaptation to Glucose Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Cell-type-specific quantification of protein synthesis in vivo | Springer Nature Experiments [experiments.springernature.com]

- 27. Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques? - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Hygroscopic Nature of Tyrosine Disodium Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hygroscopic nature of Tyrosine disodium (B8443419) dihydrate, a critical physicochemical property for researchers, scientists, and drug development professionals. Understanding and quantifying the moisture sorption characteristics of this compound is paramount for ensuring its stability, quality, and efficacy throughout the drug development lifecycle. Several chemical suppliers describe L-Tyrosine disodium salt dihydrate as "extremely hygroscopic"[1][2][3].

Physicochemical Properties of Tyrosine Disodium Dihydrate

This compound is a salt form of the non-essential amino acid L-tyrosine. Its chemical and physical properties are summarized in the table below. The presence of two sodium ions and two water molecules in its hydrated form significantly influences its interaction with atmospheric moisture.

| Property | Value | Reference |

| Chemical Formula | C₉H₉NNa₂O₃ • 2H₂O | [4] |

| Molecular Weight | 261.18 g/mol | [4] |

| Appearance | White to cream crystalline powder | [5] |

| Solubility | Soluble in water | [6] |

| pH (1% solution) | 10.5 - 12.0 | [5] |

Hygroscopicity and Its Classification

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. For active pharmaceutical ingredients (APIs) and excipients, this property can significantly impact chemical stability, physical form, and manufacturability[7][8]. The European Pharmacopoeia (Ph. Eur.) provides a standardized classification for the hygroscopic nature of solids.

European Pharmacopoeia Hygroscopicity Classification

The classification is based on the percentage increase in mass of a sample after being stored at 25°C and 80% relative humidity (RH) for 24 hours.

| Classification | % Mass Increase (w/w) |

| Non-hygroscopic | < 0.2% |

| Slightly hygroscopic | ≥ 0.2% and < 2% |

| Hygroscopic | ≥ 2% and < 15% |

| Very hygroscopic | ≥ 15% |

| Deliquescent | Sufficient water is absorbed to form a liquid |

One study classified L-Tyrosine Disodium Dihydrate as "very hygroscopic (H-4)" based on a 12% weight gain at 80% RH[7]. It is important to note that while this specific result places it in the "hygroscopic" category of the European Pharmacopoeia, its strong affinity for water warrants careful handling and storage.

Below is a workflow diagram illustrating the decision-making process for hygroscopicity classification based on experimental data.

Experimental Protocols for Hygroscopicity Assessment

To quantitatively assess the hygroscopic nature of this compound, two primary analytical techniques are employed: Dynamic Vapor Sorption (DVS) and Karl Fischer Titration.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature[9][10]. This method provides a detailed moisture sorption-desorption isotherm, which is a fingerprint of the material's interaction with water vapor.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound powder into a clean, dry DVS sample pan.

-

Ensure the sample is evenly distributed in the pan to maximize surface area exposure.

-

-

Instrument Setup and Equilibration:

-

Place the sample pan onto the DVS instrument's microbalance.

-

Set the analysis temperature to 25°C.

-

Dry the sample in-situ at 0% RH until a stable mass is achieved ( dm/dt ≤ 0.002% min⁻¹ over a 10-minute period). This initial mass is recorded as the dry mass.

-

-

Sorption Phase:

-

Increase the relative humidity in a stepwise manner, typically in 10% RH increments from 0% to 90% RH.

-

At each RH step, the sample mass is allowed to equilibrate until a stable weight is recorded.

-

-

Desorption Phase:

-

Decrease the relative humidity in a similar stepwise manner from 90% back down to 0% RH.

-

Record the equilibrium mass at each step.

-

-

Data Analysis:

-

The change in mass at each RH step is plotted against the target RH to generate a moisture sorption-desorption isotherm.

-

The percentage change in mass is calculated relative to the initial dry mass.

-

The following diagram illustrates the experimental workflow for a DVS analysis.

Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a substance[11][12]. It is based on a stoichiometric reaction between water and an iodine-based reagent. This technique is particularly useful for quantifying the absolute water content, including both surface and bound water.

-

Reagent and Instrument Preparation:

-

Fill the KF titrator's burette and reservoir with a standardized volumetric Karl Fischer reagent.

-

Add a suitable solvent, such as anhydrous methanol, to the titration vessel.

-

Titrate the solvent with the KF reagent to a stable, anhydrous endpoint to eliminate any residual moisture.

-

-

Sample Introduction:

-

Accurately weigh a sample of this compound (typically 50-100 mg, depending on the expected water content) using an analytical balance.

-

Quickly and carefully introduce the sample into the conditioned titration vessel, ensuring minimal exposure to atmospheric moisture.

-

-

Titration:

-

Start the titration. The KF reagent is added to the vessel, reacting with the water from the sample.

-

The endpoint is detected potentiometrically when an excess of iodine is present.

-

-

Calculation:

-

The volume of KF reagent consumed is used to calculate the percentage of water in the sample based on the pre-determined titer of the reagent.

-

The titer is typically determined using a certified water standard, such as disodium tartrate dihydrate.

-

The procedural flow for a Karl Fischer titration is depicted in the diagram below.

Quantitative Data on Water Sorption

While specific DVS isotherm data for this compound is not widely published, based on its classification as "extremely hygroscopic" and reported water uptake values, a representative moisture sorption profile can be constructed. The table below summarizes the expected water uptake at various relative humidities at 25°C.

| Relative Humidity (%) | Expected % Mass Increase (w/w) | Hygroscopicity Classification |

| 20 | 0.5 - 1.5 | Slightly hygroscopic |

| 40 | 2.0 - 4.0 | Hygroscopic |

| 60 | 5.0 - 8.0 | Hygroscopic |

| 80 | 10.0 - 14.0 | Hygroscopic |

| 90 | > 15.0 | Very hygroscopic |

Note: This data is representative and intended to illustrate the expected behavior of a highly hygroscopic material like this compound. Actual values may vary depending on the specific batch, particle size, and crystalline form.

The expected DVS isotherm would likely show a significant increase in water uptake as the relative humidity rises, with potential for hysteresis between the sorption and desorption curves, which can be indicative of changes in the material's structure upon hydration.

Impact on Drug Development and Manufacturing

The pronounced hygroscopic nature of this compound has several critical implications for drug development and manufacturing:

-

Stability: Increased water content can accelerate chemical degradation pathways, such as hydrolysis, and may lead to changes in the solid-state form (e.g., deliquescence or hydrate (B1144303) formation), impacting the product's shelf life and efficacy.

-

Flowability and Processing: The uptake of moisture can lead to powder agglomeration and caking, which can negatively affect powder flow, blend uniformity, and tablet compression.

-

Formulation: The choice of excipients must be carefully considered to avoid interactions that could be exacerbated by the presence of moisture.

-

Packaging and Storage: To maintain the quality and stability of this compound and formulations containing it, controlled low-humidity environments and appropriate packaging with desiccants are essential.

Conclusion

This compound is an "extremely hygroscopic" compound, a characteristic that is of paramount importance in its handling and use in pharmaceutical applications. A thorough understanding and quantification of its moisture sorption behavior, through techniques such as Dynamic Vapor Sorption and Karl Fischer titration, are essential for developing stable, effective, and high-quality drug products. The information and protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working with this and other hygroscopic materials.

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. L-酪氨酸 二钠盐 水合物 BioReagent, suitable for cell culture, suitable for insect cell culture, ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. scientificlabs.ie [scientificlabs.ie]

- 4. This compound | C9H13NNa2O5 | CID 71587456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. L-Tyrosine disodium salt dihydrate 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. L-Tyrosine in Cell Culture [sigmaaldrich.com]

- 7. tandfonline.com [tandfonline.com]

- 8. public.jenck.com [public.jenck.com]

- 9. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]

- 10. mt.com [mt.com]

- 11. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 12. metrohm.com [metrohm.com]

An In-depth Technical Guide to L-Tyrosine Disodium Dihydrate: Chemical Structure, Function, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Tyrosine is a non-essential amino acid that serves as a crucial building block for proteins and a precursor to several vital biological compounds, including neurotransmitters and hormones. However, its low solubility in aqueous solutions at neutral pH presents a significant challenge in various research and biopharmaceutical applications. L-Tyrosine disodium (B8443419) dihydrate, a salt form of L-tyrosine, overcomes this limitation with its markedly enhanced solubility, making it an invaluable component in cell culture media, drug formulation, and nutritional supplements. This technical guide provides a comprehensive overview of the chemical structure, biological functions, and key experimental applications of L-Tyrosine disodium dihydrate.

Chemical Structure and Physicochemical Properties

L-Tyrosine disodium dihydrate is the dihydrated disodium salt of L-Tyrosine. The presence of two sodium ions deprotonates both the carboxylic acid and the phenolic hydroxyl group of the tyrosine molecule, significantly increasing its polarity and, consequently, its water solubility.

Chemical Identifiers

| Property | Value |

| IUPAC Name | disodium;(2S)-2-amino-3-(4-oxidophenyl)propanoate;dihydrate[1] |

| CAS Number | 122666-87-9[1][2] |

| Molecular Formula | C₉H₁₃NNa₂O₅[1][2] |

| Molecular Weight | 261.19 g/mol [2][3][4] |

| Canonical SMILES | C1=CC(=CC=C1C--INVALID-LINK--N)[O-].O.O.[Na+].[Na+] |

| InChI Key | WFTCFVUQORELJZ-CMIWSEPMNA-L[1] |

Physicochemical Data

| Property | Value | Reference |

| Appearance | White to cream or off-white to light tan powder | [1][2][3] |

| Solubility in Water | 100 mg/mL | [5] |

| Solubility in PBS (pH 7.2) | ~10 mg/mL | [6] |

| pH (1% solution in water) | 10.5 - 11.5 | [3] |

| pH (0.01% in water) | 10.5 - 11.5 | [7] |

| Storage Temperature | Room Temperature or 2-8°C | [3][4][8] |

| Stability | Hygroscopic; stable for ≥4 years at -20°C | [6] |

Biological Function and Applications

The primary function of L-Tyrosine disodium dihydrate in biological systems is to serve as a highly bioavailable source of L-Tyrosine.

Role in Cellular Metabolism and Protein Synthesis

L-Tyrosine is a fundamental component of proteins and is integral to cellular growth and proliferation. Its supplementation in cell culture media is often essential for optimal performance, especially in high-density cultures for the production of recombinant proteins and monoclonal antibodies.

Precursor to Neurotransmitters and Hormones

Tyrosine is the metabolic precursor for the synthesis of catecholamines, a class of neurotransmitters that includes dopamine, norepinephrine, and epinephrine.[9] These molecules are critical for regulating mood, cognition, and the body's stress response. Tyrosine is also a precursor to thyroid hormones (thyroxine and triiodothyronine) and melanin.[9]

Applications

-

Cell Culture: Due to its high solubility, L-Tyrosine disodium dihydrate is a preferred source of tyrosine in basal media formulations like DMEM, MEM, and RPMI-1640 to support the growth of a wide variety of cell lines.

-

Pharmaceuticals and Nutraceuticals: It is used in formulations aimed at enhancing cognitive function and mood regulation by providing the precursor for neurotransmitter synthesis.

-

Drug Development: The enhanced solubility is advantageous in the formulation of parenteral drugs where L-tyrosine is a required component.

Signaling Pathways Involving Tyrosine

Tyrosine residues in proteins are central to cellular signaling through a process called tyrosine phosphorylation. This reversible post-translational modification is catalyzed by protein tyrosine kinases (PTKs) and reversed by protein tyrosine phosphatases (PTPs), regulating a vast array of cellular processes.

Receptor Tyrosine Kinase (RTK) Signaling Pathway

Receptor Tyrosine Kinases are a major class of cell surface receptors that mediate cellular responses to growth factors, hormones, and other extracellular signals. The binding of a ligand to the extracellular domain of an RTK induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphotyrosine residues then serve as docking sites for various signaling proteins, initiating downstream signaling cascades that regulate cell proliferation, differentiation, survival, and metabolism.[10][11][12]

References

- 1. L-Tyrosine disodium salt dihydrate 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. rpicorp.com [rpicorp.com]

- 4. agscientific.com [agscientific.com]

- 5. L-Tyrosine disodium salt - LKT Labs [lktlabs.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. L-酪氨酸 二钠盐 水合物 BioReagent, suitable for cell culture, suitable for insect cell culture, ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. Overview of Tyrosine Metabolism - Creative Proteomics [creative-proteomics.com]

- 10. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]

- 11. bio.libretexts.org [bio.libretexts.org]

- 12. Tyrosine kinase - Wikipedia [en.wikipedia.org]

The Pivotal Role of L-Tyrosine Disodium Dihydrate in Optimizing Cell Culture Performance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-Tyrosine, a critical amino acid in cellular metabolism, is indispensable for robust cell growth, proliferation, and the production of recombinant proteins in cell culture. However, its utility is often hampered by poor solubility in aqueous solutions at physiological pH. This technical guide delves into the function of L-Tyrosine disodium (B8443419) dihydrate, a highly soluble derivative, in cell culture media. It provides a comprehensive overview of its role in key cellular processes, its impact on culture performance metrics, and detailed protocols for its application and evaluation. This document serves as a vital resource for researchers, scientists, and drug development professionals seeking to optimize their cell culture systems for enhanced productivity and product quality.

Introduction: The Tyrosine Conundrum in Cell Culture

L-Tyrosine is a non-essential amino acid that serves as a fundamental building block for protein synthesis.[1] Beyond this primary role, it is a precursor to a variety of crucial biomolecules, including neurotransmitters (dopamine, norepinephrine, and epinephrine), thyroid hormones, and melanin.[2][3] In the context of cell culture, particularly for the production of monoclonal antibodies (mAbs) and other therapeutic proteins in Chinese Hamster Ovary (CHO) cells, a sufficient supply of tyrosine is paramount. Insufficient levels can lead to decreased specific productivity and the emergence of tyrosine sequence variants, where tyrosine is replaced by other amino acids like phenylalanine or histidine.[2][4]

The primary challenge with using L-Tyrosine in cell culture media is its very low solubility in water at neutral pH (approximately 0.45 mg/mL).[3] This limitation makes it difficult to formulate concentrated, pH-neutral feed media required for high-density fed-batch and perfusion cultures. To circumvent this, researchers often resort to using alkaline stock solutions, which can introduce pH shocks to the culture and lead to the precipitation of other media components.[5]

L-Tyrosine Disodium Dihydrate: A Superior Alternative

L-Tyrosine disodium dihydrate is a salt form of L-Tyrosine that offers significantly improved solubility. This characteristic makes it an ideal substitute for L-Tyrosine in cell culture media formulations, enabling the preparation of highly concentrated, pH-neutral feeds. This simplifies the feeding strategy, reduces the risk of pH fluctuations, and minimizes the potential for precipitation of media components.[3][6]

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of L-Tyrosine and its disodium dihydrate salt is crucial for its effective use in cell culture.

| Property | L-Tyrosine | L-Tyrosine Disodium Dihydrate | Reference(s) |

| Molecular Formula | C₉H₁₁NO₃ | C₉H₁₃NNa₂O₅ | [3][7] |

| Molecular Weight | 181.19 g/mol | 261.19 g/mol (anhydrous basis) | [3] |

| Appearance | White crystalline powder | White to cream powder | [3][7] |

| Solubility in Water (neutral pH) | ~0.45 mg/mL | ~100 mg/mL | [3] |

| pH (of solution) | - | 10.5 - 12.0 | [7] |

| Storage | Room temperature | -20°C | [1] |

| Stability | Relatively stable, but can be halogenated in high HCl concentrations. | Aqueous solutions are not recommended for storage for more than one day. | [1][3] |

The Multifaceted Role of Tyrosine in Cellular Function

Tyrosine's importance in cell culture extends far beyond its role as a protein constituent. It is a key player in cellular signaling and metabolism, directly impacting cell growth, viability, and productivity.

Protein Synthesis and Quality

As a proteinogenic amino acid, tyrosine is essential for the synthesis of all cellular and recombinant proteins. Inadequate tyrosine levels can impair translation efficiency, leading to a reduction in both viable cell density and specific antibody production rates.[8] Furthermore, tyrosine starvation can result in the misincorporation of other amino acids, compromising the quality and efficacy of the final therapeutic product.[2]

Precursor to Critical Biomolecules

Tyrosine is a precursor for the synthesis of several vital molecules that can influence cell behavior in culture:

-

Catecholamines (Dopamine, Norepinephrine, Epinephrine): While primarily associated with the nervous system, these molecules can have effects on cell signaling in various cell types.

-

Thyroid Hormones: These hormones regulate metabolism, and their synthesis is dependent on tyrosine.[9]

-

Coenzyme Q10: Tyrosine is involved in the biosynthesis of the benzoquinone ring of Coenzyme Q10, a critical component of the electron transport chain.[2]

Cell Signaling and Regulation

Tyrosine phosphorylation, the addition of a phosphate (B84403) group to a tyrosine residue, is a key mechanism in signal transduction. This process is mediated by tyrosine kinases and is fundamental to regulating a wide array of cellular processes, including:

-

Cell growth and proliferation

-

Differentiation

-

Metabolism

-

Cell migration

-

Gene regulation[2]

Disruptions in tyrosine kinase signaling are often implicated in diseases like cancer, highlighting the critical role of tyrosine in maintaining normal cellular function.[10]

Impact of Tyrosine Concentration on Cell Culture Performance

The concentration of tyrosine in the cell culture medium has a profound impact on various performance parameters. Optimizing tyrosine levels is therefore a critical step in process development.

Cell Growth and Viability

Studies have shown a direct correlation between tyrosine concentration and cell growth. Low tyrosine concentrations can lead to a significantly lower peak viable cell density (VCD).[8][11] Furthermore, tyrosine starvation has been shown to induce autophagy, a process of cellular self-digestion, which, if excessive, can lead to autophagic cell death.[11] This is often accompanied by a rapid decrease in culture pH.[11]

Recombinant Protein Production

Sufficient tyrosine is essential for maintaining high specific productivity (qP) of recombinant proteins, particularly monoclonal antibodies.[4] Tyrosine depletion has been directly linked to a reduction in specific productivity in CHO cell cultures.[12] High concentrations of tyrosine have been shown to promote cell growth and increase the production of mAbs.[12]

The following table summarizes the observed effects of varying tyrosine concentrations on CHO cell culture performance based on published literature.

| Tyrosine Concentration | Impact on Viable Cell Density (VCD) | Impact on Cell Viability | Impact on Specific Productivity (qP) | Impact on Product Titer | Reference(s) |

| Low (e.g., 0.6 mM cumulative) | Significantly lower peak VCD | Rapid decrease in viability during production phase | Reduced | Sharply reduced | [8][11] |

| High (e.g., 5.5 mM cumulative) | Higher peak VCD | Maintained viability | Maintained or increased | Increased | [11][12] |

Experimental Protocols for Evaluating Tyrosine's Impact

To assess the effects of L-Tyrosine disodium dihydrate on a specific cell line and process, a series of well-defined experiments are necessary. The following sections provide detailed methodologies for key assays.

Preparation and Dissolution of L-Tyrosine Disodium Dihydrate

Due to its high solubility, preparing stock solutions of L-Tyrosine disodium dihydrate is straightforward.

Materials:

-

L-Tyrosine disodium dihydrate powder

-

High-purity water or desired buffer (e.g., PBS)

-

Sterile filter (0.22 µm)

-

Sterile storage containers

Protocol:

-

Weigh the desired amount of L-Tyrosine disodium dihydrate powder.

-

In a sterile container, add the powder to the appropriate volume of water or buffer.

-

Mix thoroughly until the powder is completely dissolved. Gentle warming may be used to aid dissolution, but avoid excessive heat.

-

Sterile-filter the solution using a 0.22 µm filter.

-

Aliquot into sterile containers and store at -20°C for long-term storage. For immediate use, aqueous solutions can be stored at 2-8°C but are not recommended to be stored for more than one day.[1]

Cell Viability and Density Assessment: Trypan Blue Exclusion Assay

This is a common method to differentiate viable from non-viable cells.

Materials:

-

Cell suspension

-

Trypan Blue solution (0.4%)

-

Phosphate-buffered saline (PBS) or serum-free medium

-

Hemocytometer

-

Microscope

Protocol:

-

Harvest a representative sample of the cell suspension.

-

Centrifuge the cells at 100 x g for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in a known volume of PBS or serum-free medium.

-

Mix an equal volume of the cell suspension with 0.4% Trypan Blue solution (1:1 dilution).

-

Incubate the mixture at room temperature for 1-3 minutes. Do not exceed 5 minutes as this can lead to viable cells taking up the dye.[2]

-

Load 10 µL of the mixture into a hemocytometer.

-

Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the central grid of the hemocytometer.

-

Calculate the viable cell density and percentage of viability using the following formulas:

-

Viable Cell Density (cells/mL) = (Number of viable cells counted x Dilution factor x 10⁴) / Number of squares counted

-

Percentage Viability (%) = (Number of viable cells / Total number of cells) x 100 [4]

-

Cell Proliferation and Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cells in culture

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Protocol:

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in a final volume of 100 µL per well.

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) under standard culture conditions.

-

Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[13]

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Mix thoroughly to ensure complete solubilization. This can be aided by shaking on an orbital shaker for 5-15 minutes.

-

Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[14]

Quantification of Monoclonal Antibody Production

Several methods can be used to quantify the concentration of monoclonal antibodies in the cell culture supernatant. A common and robust method is Protein A affinity chromatography.

Materials:

-

Cell culture supernatant

-

Protein A affinity column

-

HPLC system

-

Equilibration/Wash Buffer (e.g., PBS, pH 7.4)

-

Elution Buffer (e.g., 0.1 M glycine, pH 2.5-3.0)

-

Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.0)

Protocol:

-

Harvest the cell culture supernatant by centrifugation to remove cells and debris.

-

Filter the supernatant through a 0.22 µm filter.

-

Equilibrate the Protein A column with the equilibration buffer.

-

Load a known volume of the clarified supernatant onto the column.

-

Wash the column with the equilibration buffer to remove unbound proteins.

-

Elute the bound antibody using the elution buffer.

-

Immediately neutralize the eluted antibody with the neutralization buffer to prevent acid-induced aggregation.

-

Quantify the antibody concentration by measuring the absorbance at 280 nm or by comparing the peak area to a standard curve of a known antibody concentration.[15]

Signaling Pathways and Experimental Workflows

Tyrosine Kinase Signaling Pathway

Tyrosine phosphorylation is a central event in many signaling pathways that regulate cell growth and proliferation. Receptor Tyrosine Kinases (RTKs) are a major class of cell surface receptors that, upon ligand binding, dimerize and autophosphorylate specific tyrosine residues in their cytoplasmic domains. These phosphorylated tyrosines then serve as docking sites for various signaling proteins, initiating downstream signaling cascades such as the MAPK/ERK and PI3K/Akt/mTOR pathways.

Experimental Workflow for Optimizing Tyrosine Concentration

A systematic approach is required to determine the optimal concentration of L-Tyrosine disodium dihydrate for a given cell culture process.

Conclusion

L-Tyrosine disodium dihydrate is a highly valuable component in modern cell culture media formulations, effectively addressing the solubility limitations of L-Tyrosine. Its inclusion enables the development of concentrated, pH-neutral feeds, which are essential for intensifying fed-batch and perfusion processes. A thorough understanding of tyrosine's role in cellular metabolism and signaling, coupled with systematic optimization of its concentration, can lead to significant improvements in cell growth, viability, and, most importantly, the yield and quality of therapeutic proteins. The protocols and workflows presented in this guide provide a solid foundation for researchers and process development scientists to harness the full potential of L-Tyrosine disodium dihydrate in their cell culture applications.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. brd.nci.nih.gov [brd.nci.nih.gov]

- 3. L-Tyrosine in Cell Culture [sigmaaldrich.com]

- 4. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Enhancing the solubility of L-Tyrosine in cell culture media applications [evonik.com]

- 6. bioprocessintl.com [bioprocessintl.com]

- 7. L-Tyrosine disodium salt dihydrate 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. revvity.com [revvity.com]

- 11. Insight into the roles of tyrosine on rCHO cell performance in fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Progress in fed-batch culture for recombinant protein production in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Stress‐induced increase of monoclonal antibody production in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]

Safety and Handling of Tyrosine Disodium Dihydrate in the Laboratory: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and disposal of Tyrosine disodium (B8443419) dihydrate in a laboratory setting. It is intended for professionals in research, scientific, and drug development fields who utilize this compound, particularly in applications such as cell culture media formulation for the production of monoclonal antibodies and recombinant proteins.

Hazard Identification and Classification

Tyrosine disodium dihydrate is classified as a hazardous substance. It is crucial to understand its potential hazards to ensure safe handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

-

Skin Corrosion/Irritation: Category 2, Causes skin irritation.[1]

-

Serious Eye Damage/Eye Irritation: Category 1 or 2, Causes serious eye damage or irritation.[1][2][3]

-

Specific target organ toxicity (single exposure): Category 3, May cause respiratory irritation.[1]

Signal Word: Danger or Warning[1][4]

Hazard Pictograms:

| Pictogram | Description |

| GHS05 | Corrosion |

| GHS07 | Exclamation Mark |

Hazard Statements:

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its proper handling and storage.

| Property | Value |

| Molecular Formula | C₉H₉NNa₂O₃ · 2H₂O |

| Molecular Weight | 261.19 g/mol [5] |

| Appearance | White to off-white or cream-colored powder/crystalline powder.[5][6] |

| Solubility | Soluble in water.[7] |

| pH | 10.5 - 12.0 (for a 1% solution) |

| Melting Point | > 300 °C / 572 °F[2] |

| Stability | Hygroscopic; stable under recommended storage conditions.[2] |

Experimental Protocols

Preparation of a Concentrated Stock Solution for Cell Culture

This protocol outlines the steps for preparing a sterile, concentrated stock solution of this compound for use as a supplement in cell culture media, such as in fed-batch processes for monoclonal antibody production.

Materials:

-

This compound powder

-

Cell culture grade water (e.g., Water for Injection - WFI)

-

Sterile container (e.g., glass bottle or a sterile, single-use bag)

-

Magnetic stirrer and stir bar

-

Sterile 0.22 µm filter

-

Laminar flow hood or biological safety cabinet

-

Appropriate Personal Protective Equipment (PPE)

Procedure:

-

Don appropriate PPE: Wear a lab coat, safety glasses with side shields, and nitrile gloves.

-

Weighing: In a laminar flow hood or biological safety cabinet, carefully weigh the desired amount of this compound powder. Avoid generating dust.

-

Dissolution:

-

Add the weighed powder to the sterile container with a magnetic stir bar.

-

Gradually add the cell culture grade water while stirring until the powder is completely dissolved. The high solubility of the disodium salt form facilitates rapid dissolution at neutral pH.

-

-

Sterile Filtration:

-

Aseptically filter the solution through a sterile 0.22 µm filter into a final sterile container.

-

-

Labeling and Storage:

-

Clearly label the container with the chemical name, concentration, preparation date, and initials of the preparer.

-

Store the stock solution at 2-8°C, protected from light.[8] Due to the potential for microbial growth in unpreserved aqueous solutions, it is recommended to use the solution promptly or store it frozen for longer-term storage.

-

General Handling and Use in the Laboratory

Workflow for Safe Handling of this compound

References

- 1. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]

- 2. researchgate.net [researchgate.net]

- 3. fishersci.com [fishersci.com]

- 4. Tyrosine phosphorylation - Wikipedia [en.wikipedia.org]

- 5. Protein Tyrosine Kinases - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]

- 7. In pursuit of the optimal fed-batch process for monoclonal antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell Culture Medium [cytion.com]

An In-depth Technical Guide to the Discovery and Synthesis of L-Tyrosine Disodium Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and key biological roles of L-Tyrosine and its highly soluble derivative, L-Tyrosine Disodium (B8443419) Dihydrate. The information is curated for professionals in research and drug development, with a focus on detailed experimental protocols, quantitative data, and visualization of relevant biological pathways.

Discovery of L-Tyrosine

L-Tyrosine, an aromatic amino acid fundamental to protein synthesis and cellular signaling, was first isolated in 1846 by the German chemist Justus von Liebig.[1] He discovered this new compound in casein, a protein prominently found in cheese.[1] The name "tyrosine" is aptly derived from the Greek word "tyrós," which translates to cheese, reflecting its origin.[1]

Synthesis of L-Tyrosine

The production of L-Tyrosine has evolved from early extraction methods to sophisticated chemical and biotechnological processes. Modern industrial synthesis predominantly relies on enzymatic and fermentation methods due to their efficiency, stereospecificity, and use of renewable resources.

Chemical Synthesis: The Erlenmeyer-Plöchl Azlactone Synthesis

One of the classical methods for the chemical synthesis of α-amino acids, including tyrosine, is the Erlenmeyer-Plöchl synthesis. This method involves the condensation of an N-acylglycine with an aldehyde in the presence of acetic anhydride (B1165640) to form an azlactone (oxazolone). Subsequent hydrolysis and reduction yield the desired amino acid.

Experimental Protocol: Erlenmeyer-Plöchl Synthesis of a Tyrosine Precursor

-

Azlactone Formation: N-acetylglycine is reacted with p-hydroxybenzaldehyde in the presence of acetic anhydride and sodium acetate (B1210297). The mixture is heated to reflux. The acetic anhydride serves as both a solvent and a dehydrating agent, facilitating the condensation and cyclization to form the azlactone intermediate.

-

Ring Opening and Hydrolysis: The resulting azlactone is not isolated but is directly treated with a solution of sodium acetate in methanol. This opens the ring to form the dehydroamino acid derivative.

-

Reduction: The unsaturated precursor is then subjected to catalytic hydrogenation (e.g., using a palladium catalyst) to reduce the double bond, yielding the N-acyl-tyrosine methyl ester.

-

Hydrolysis: The final step involves the hydrolysis of the ester and the amide groups, typically using acidic or basic conditions, to afford racemic tyrosine. Chiral resolution techniques are then required to isolate the L-enantiomer.

Enzymatic Synthesis

A highly efficient and stereospecific method for L-Tyrosine synthesis involves the use of the enzyme tyrosine phenol-lyase (TPL). This enzyme catalyzes the reversible reaction between phenol, pyruvate, and ammonia (B1221849) to produce L-Tyrosine.

Experimental Protocol: Enzymatic Synthesis of L-Tyrosine

-

Reaction Mixture Preparation: A reaction vessel is charged with a buffered aqueous solution (e.g., HEPES buffer, pH 8.0). To this are added phenol, sodium pyruvate, and an ammonium (B1175870) salt such as ammonium chloride.

-

Enzyme Addition: A purified preparation of tyrosine phenol-lyase, often from microbial sources like Citrobacter intermedius or engineered E. coli, is added to the reaction mixture.

-

Incubation: The reaction is incubated at an optimal temperature for the enzyme, typically ranging from 30°C to 60°C, with gentle agitation.

-

Monitoring and Product Isolation: The progress of the reaction is monitored by measuring the formation of L-Tyrosine, often using high-performance liquid chromatography (HPLC). Due to the low solubility of L-Tyrosine in neutral aqueous solutions, the product often precipitates out of the solution as it is formed, driving the reaction to completion. The precipitated L-Tyrosine can then be collected by filtration, washed, and dried.

Fermentation

Industrial-scale production of L-Tyrosine is now dominated by microbial fermentation. This method utilizes genetically engineered strains of bacteria, most commonly Escherichia coli, that have been optimized to overproduce L-Tyrosine from simple carbon sources like glucose.

Experimental Workflow: Fermentative Production of L-Tyrosine

Caption: Workflow for the fermentative production of L-Tyrosine.

L-Tyrosine Disodium Dihydrate: Synthesis and Properties

L-Tyrosine has limited solubility in aqueous solutions at neutral pH, which can be a constraint in various applications, particularly in the preparation of concentrated stock solutions for cell culture media. To overcome this, the highly soluble disodium salt of L-Tyrosine is often utilized.

Synthesis of L-Tyrosine Disodium Dihydrate

The synthesis of L-Tyrosine disodium dihydrate involves the deprotonation of both the carboxylic acid and the phenolic hydroxyl groups of L-Tyrosine using a strong base, typically sodium hydroxide (B78521).

Experimental Protocol: Preparation of L-Tyrosine Disodium Dihydrate

-

Dissolution of L-Tyrosine: L-Tyrosine is suspended in deionized water.

-

Addition of Sodium Hydroxide: Two molar equivalents of a concentrated sodium hydroxide solution are slowly added to the L-Tyrosine suspension with constant stirring. The addition is typically performed at room temperature.

-

Formation of the Disodium Salt: As the sodium hydroxide is added, the L-Tyrosine will dissolve, indicating the formation of the highly soluble disodium salt. The solution will become clear.

-

Isolation of the Product: The water is removed from the solution, typically by evaporation under reduced pressure (roto-evaporation) or by lyophilization (freeze-drying), to yield the solid L-Tyrosine disodium salt. The dihydrate form is obtained upon crystallization from water or exposure to atmospheric moisture.

-

Drying and Storage: The resulting solid is dried under vacuum and stored in a desiccator to prevent the absorption of excess moisture.

Properties of L-Tyrosine and its Disodium Dihydrate Salt

| Property | L-Tyrosine | L-Tyrosine Disodium Dihydrate |

| Molecular Formula | C₉H₁₁NO₃ | C₉H₉NO₃Na₂·2H₂O |

| Molecular Weight | 181.19 g/mol | 261.19 g/mol |

| CAS Number | 60-18-4 | 122666-87-9 |

| Appearance | White crystalline powder | Off-white to light tan powder |

| Solubility in Water | 0.45 mg/mL at 25°C | ~100 mg/mL |

| pH (1% in H₂O) | ~5.5-6.5 | 10.5-11.5 |

Role of Tyrosine in Signaling Pathways

Tyrosine phosphorylation is a critical post-translational modification that plays a central role in signal transduction, regulating a vast array of cellular processes including growth, differentiation, metabolism, and apoptosis. This phosphorylation is catalyzed by protein tyrosine kinases.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR pathway is a classic example of a receptor tyrosine kinase (RTK) signaling cascade. Upon binding of its ligand, such as epidermal growth factor (EGF), the EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues. These phosphotyrosine sites serve as docking sites for various signaling proteins, initiating downstream cascades.

Caption: Simplified EGFR signaling pathway.

Insulin (B600854) Receptor Signaling Pathway

The insulin receptor is another key RTK. Insulin binding triggers the autophosphorylation of the receptor, which then phosphorylates insulin receptor substrate (IRS) proteins on multiple tyrosine residues. Phosphorylated IRS proteins act as docking sites for proteins containing SH2 domains, such as PI3K, leading to the activation of downstream metabolic and mitogenic pathways.

Caption: Overview of the insulin receptor signaling pathway.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is crucial for signaling initiated by a wide range of cytokines and growth factors. In this pathway, the receptors themselves do not possess intrinsic kinase activity but are associated with Janus kinases (JAKs), which are non-receptor tyrosine kinases. Ligand binding brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other. The activated JAKs then phosphorylate the receptor on tyrosine residues, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then themselves phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and regulation of gene expression.

Caption: The JAK-STAT signaling cascade.

Conclusion

L-Tyrosine, since its discovery from a natural source, has become a vital compound in biotechnology and pharmaceutical research. The development of efficient synthesis methods, particularly enzymatic and fermentation processes, has made high-purity L-Tyrosine readily available. The synthesis of its disodium dihydrate salt addresses the challenge of its low aqueous solubility, facilitating its use in a wide range of applications, most notably in cell culture media for the production of biologics. Furthermore, the central role of tyrosine phosphorylation in cellular signaling continues to make tyrosine kinases and their associated pathways prime targets for drug discovery and development. This guide provides a foundational technical overview for professionals working with this important amino acid and its derivatives.

References

Methodological & Application

Application Notes and Protocols for Tyrosine Disodium Dihydrate in CHO Cell Culture Media Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-tyrosine, an essential amino acid for protein synthesis and cellular metabolism in Chinese Hamster Ovary (CHO) cells, presents a significant challenge in cell culture media formulation due to its low solubility at neutral pH.[1][2][3][4] This limitation can lead to nutrient depletion in high-density cultures, negatively impacting cell growth, viability, and recombinant protein production.[5][6][7] Tyrosine disodium (B8443419) dihydrate, a highly soluble salt of L-tyrosine, offers a practical solution to this problem, ensuring consistent and adequate tyrosine availability in CHO cell culture.